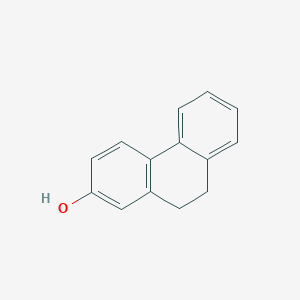
Patent
US05213709
Procedure details


Then, 2.00 g (11.6 mM) of m-chloroperbenzoic acid was added to a solution of 2.54 g (11.4 mM) of 2-acetyl-9,10-dihydrophenanthrene in 75 ml of dichloromethane at room temperature under stirring to be dissolved therein. To the resultant solution, 1.11 g (11.1 mM) of potassium carbonate was added, followed by heat-refluxing for 2 hours and 10 minutes. After the reaction, the reaction mixture was cooled on an ice bath and poured into 10%-sodium hydrogencarbonate aqueous solution. The resultant organic layer was washed with 5%-sodium hydrogencarbonate aqueous solution, followed by evaporation under reduced pressure to obtain a residue. To the residue, 1.59 g (24.1 mM) of sodium hydride, 25 ml of ethanol and 10 ml of water were added at about 70° C. on a hot water bath, followed by heat-stirring for 0.5 hour. After the reaction, the solvent was distilled-off under reduced pressure from the reaction mixture to obtain a residue. To the residue, 200 ml of water was added and 2.50 ml (28.3 mM) of concentrated hydrochloric acid was further added thereto to precipitate a crystal. The crystal was recovered by filtration and dissolved in ethyl acetate, followed by drying with anhydrous sodium sulfate and distilling-off of the solvent to obtain a crude product. The crude product was purified by silica gel column chromatography (eluent: toluene/ethyl acetate=100/1) to obtain 1.24 g of 2-hydroxy-9,10-dihydrophenanthrene (Yield: 55.3%).



[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two








Yield
55.3%
Identifiers


|
REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=O)C=1.C(C1[CH:28]=[CH:27][C:26]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH2:19][CH2:18][C:17]=2[CH:16]=1)(=O)C.[C:29](=[O:32])([O-])[O-].[K+].[K+].C(=O)([O-])O.[Na+].[H-].[Na+].Cl>ClCCl.O.C(O)C>[OH:32][C:29]1[CH:28]=[CH:27][C:26]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH2:19][CH2:18][C:17]=2[CH:16]=1 |f:2.3.4,5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
|
Name
|
|
|
Quantity
|
2.54 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=2CCC3=CC=CC=C3C2C=C1
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.11 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
1.59 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to be dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heat-refluxing for 2 hours and 10 minutes
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled on an ice bath
|
WASH
|
Type
|
WASH
|
|
Details
|
The resultant organic layer was washed with 5%-sodium hydrogencarbonate aqueous solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by heat-stirring for 0.5 hour
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a crystal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystal was recovered by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying with anhydrous sodium sulfate and distilling-off of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel column chromatography (eluent: toluene/ethyl acetate=100/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=2CCC3=CC=CC=C3C2C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.24 g | |
| YIELD: PERCENTYIELD | 55.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
